N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylethyl group and a butanamide moiety attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Uniqueness
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific structural features, such as the phenylethyl group and butanamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other thiadiazole derivatives.
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-12(18)15-14-17-16-13(19-14)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18) |
InChI Key |
LTCQIAHFLLMYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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